molecular formula C14H16N4O2 B11849321 (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 65370-33-4

(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11849321
CAS No.: 65370-33-4
M. Wt: 272.30 g/mol
InChI Key: XWSHMSVOTUAYFD-LBPRGKRZSA-N
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Description

(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a triazole moiety and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Benzyl Ester Formation: The final step involves the esterification of the pyrrolidine-triazole intermediate with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine or triazole rings.

    Reduction: Reduced forms of the ester or triazole groups.

    Substitution: Substituted triazole or ester derivatives.

Scientific Research Applications

(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a triazole and a pyrrolidine ring. This combination of structural features can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

65370-33-4

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

benzyl (2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H16N4O2/c19-14(20-9-11-5-2-1-3-6-11)18-8-4-7-12(18)13-15-10-16-17-13/h1-3,5-6,10,12H,4,7-9H2,(H,15,16,17)/t12-/m0/s1

InChI Key

XWSHMSVOTUAYFD-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=NN3

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=NN3

Origin of Product

United States

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